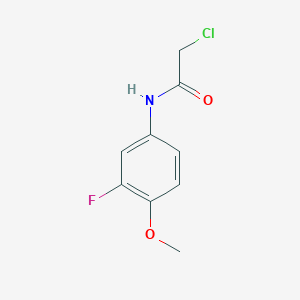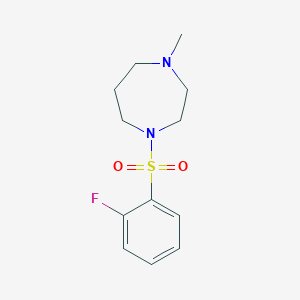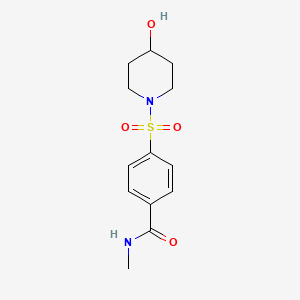
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one, also known as JNK-IN-8, is a small molecule inhibitor of c-Jun N-terminal kinase (JNK) signaling pathway. JNK is a member of the mitogen-activated protein kinase (MAPK) family and plays a crucial role in various cellular processes, such as cell proliferation, differentiation, apoptosis, and inflammation. JNK activation has been linked to the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Therefore, JNK inhibition has emerged as a potential therapeutic strategy for these diseases.
Mécanisme D'action
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one inhibits JNK signaling pathway by binding to the ATP-binding site of JNK and preventing its phosphorylation and activation. This compound has been shown to selectively inhibit JNK1 and JNK2 isoforms, while sparing JNK3 isoform. This compound has also been shown to inhibit the downstream targets of JNK, such as c-Jun and ATF2 transcription factors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the anti-apoptotic Bcl-2 protein. This compound also inhibits cancer cell migration and invasion by downregulating the expression of matrix metalloproteinases (MMPs).
In neuronal cells, this compound protects against oxidative stress and inflammation by activating the Nrf2-ARE pathway and inhibiting the NF-κB pathway. This compound also promotes neuronal survival and neurite outgrowth by activating the Akt and ERK pathways.
In metabolic cells, this compound improves insulin sensitivity and glucose uptake by inhibiting the JNK-mediated phosphorylation of insulin receptor substrate 1 (IRS-1) and activating the Akt pathway. This compound also reduces body weight and adiposity by inhibiting the JNK-mediated phosphorylation of c-Jun and activating the PPARγ pathway.
Avantages Et Limitations Des Expériences En Laboratoire
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several advantages for lab experiments. It is a highly selective and potent inhibitor of JNK, with an IC50 value of 4.9 nM for JNK1 and 18.7 nM for JNK2. This compound has also been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life.
However, this compound also has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects on other kinases. This compound may also have variable potency and selectivity in different cell types and animal models.
Orientations Futures
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has several potential future directions for research. One direction is to explore its therapeutic applications in other diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cardiovascular disease. Another direction is to develop more potent and selective JNK inhibitors based on the structure-activity relationship of this compound. Furthermore, the combination of JNK inhibitors with other targeted therapies, such as immune checkpoint inhibitors and tyrosine kinase inhibitors, may enhance their therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one involves several steps, starting from the reaction of 5-bromo-2-nitrobenzoic acid with 4-hydroxypiperidine to form 5-bromo-2-nitrobenzoylpiperidine. This intermediate is then reacted with 2-aminoindan-2-one to form this compound. The synthesis of this compound has been optimized to improve the yield and purity of the product.
Applications De Recherche Scientifique
5-((4-Hydroxypiperidin-1-yl)sulfonyl)indolin-2-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer, JNK activation has been implicated in tumor growth, invasion, and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurodegenerative disorders, JNK activation has been linked to neuronal cell death and neuroinflammation. This compound has been shown to protect neurons from oxidative stress and inflammation in models of Parkinson's disease and Alzheimer's disease.
In metabolic disorders, JNK activation has been linked to insulin resistance and obesity. This compound has been shown to improve insulin sensitivity and reduce body weight in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
5-(4-hydroxypiperidin-1-yl)sulfonyl-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c16-10-3-5-15(6-4-10)20(18,19)11-1-2-12-9(7-11)8-13(17)14-12/h1-2,7,10,16H,3-6,8H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAPHWXMGMAFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,4-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541415.png)
![(2,5-Dimethylphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541417.png)



![2-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]-methylamino]acetic acid](/img/structure/B7541436.png)
![(3-hydroxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7541442.png)
![2-[[2-[(4-Chlorophenyl)methylsulfanyl]acetyl]amino]butanoic acid](/img/structure/B7541448.png)
![3-amino-N-[2-(dimethylamino)-2-oxoethyl]-N-methylpropanamide](/img/structure/B7541460.png)

![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]ethanol](/img/structure/B7541484.png)
![3-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]propanoic acid](/img/structure/B7541495.png)

